molecular formula C9H16ClF2NO2 B13034361 Ethyl 2,2-difluoro-2-(piperidin-4-yl)acetate hydrochloride

Ethyl 2,2-difluoro-2-(piperidin-4-yl)acetate hydrochloride

Cat. No.: B13034361
M. Wt: 243.68 g/mol
InChI Key: QVFYEVLWAOFQBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2,2-difluoro-2-(piperidin-4-yl)acetate hydrochloride (CAS 1258637-84-1) is a valuable piperidine-based chemical building block in medicinal chemistry and drug discovery research. With a molecular formula of C9H16ClF2NO2 and a molecular weight of 243.68 g/mol, this compound is characterized by the incorporation of a difluoroacetate ester group on the piperidine ring . Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry, found in more than twenty classes of pharmaceuticals . The primary research value of this specific compound lies in its role as a synthetic intermediate for the development of more complex, biologically active molecules. The difluoroalkyl motif is particularly significant in modern medicinal chemistry. Research into inhibitors of EZH2, a key oncology target, has demonstrated that introducing fluorine atoms, particularly in a beta,beta-difluoro pattern on substituents attached to a piperidine nitrogen, optimally attenuates the basicity of the piperidine ring . This modification has a profound effect on improving cellular potency, selectivity, and the overall pharmacokinetic properties of drug candidates . As such, this compound serves as a versatile precursor for introducing this critical 2,2-difluoroethyl piperidine moiety into potential therapeutic agents. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can refer to the available Safety Data Sheet (SDS) for proper handling, storage, and hazard information prior to use.

Properties

Molecular Formula

C9H16ClF2NO2

Molecular Weight

243.68 g/mol

IUPAC Name

ethyl 2,2-difluoro-2-piperidin-4-ylacetate;hydrochloride

InChI

InChI=1S/C9H15F2NO2.ClH/c1-2-14-8(13)9(10,11)7-3-5-12-6-4-7;/h7,12H,2-6H2,1H3;1H

InChI Key

QVFYEVLWAOFQBK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1CCNCC1)(F)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,2-difluoro-2-(piperidin-4-yl)acetate hydrochloride typically involves the reaction of piperidine derivatives with ethyl 2,2-difluoroacetate. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-difluoro-2-(piperidin-4-yl)acetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Recent studies have highlighted the compound's potential in cancer therapy. For example, a derivative of ethyl 2,2-difluoro-2-(piperidin-4-yl)acetate was shown to inhibit malignant biological behaviors in colorectal cancer cells. The compound demonstrated significant effects on cell proliferation, apoptosis, migration, and invasion in vitro. In vivo studies using a nude mice xenograft model further confirmed its efficacy in inhibiting tumor growth by targeting the STAT3 signaling pathway, which is crucial for cancer cell survival and proliferation .

Organic Synthesis

Difluoromethylation Reactions
Ethyl 2,2-difluoro-2-(piperidin-4-yl)acetate hydrochloride is utilized in difluoromethylation reactions, which are vital for the synthesis of various pharmaceuticals. The compound can be used as a precursor to introduce difluoromethyl groups into organic molecules. For instance, it has been involved in the coupling reactions with aryl iodides to produce α-aryl-α,α-difluoroacetates, which are important intermediates in drug development .

Study on Colorectal Cancer
In a comprehensive study published in early 2025, researchers investigated the effects of ethyl 2,2-difluoro-2-(piperidin-4-yl)acetate on colorectal cancer cells. The study employed various assays to assess the compound's impact on cell viability and migration. Results indicated that the compound effectively inhibited cell growth and induced apoptosis through modulation of the STAT3 pathway .

Synthesis of Difluoromethylated Compounds
Another case study focused on the use of ethyl 2,2-difluoro-2-(piperidin-4-yl)acetate in synthesizing difluoromethylated arenes from aryl halides. This method showcased a novel approach for site-selective installation of difluoromethyl groups onto biomolecules, enhancing the compound's utility in pharmaceutical chemistry .

Mechanism of Action

The mechanism of action of Ethyl 2,2-difluoro-2-(piperidin-4-yl)acetate hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, modulating their activity. The presence of fluorine atoms enhances the compound’s stability and bioavailability, making it a valuable pharmacophore in drug design.

Comparison with Similar Compounds

Key Observations:

Fluorination Effects: The difluoro substitution increases molecular weight by ~58 g/mol compared to the non-fluorinated Ethyl 2-(piperidin-4-yl)acetate. Fluorine’s electronegativity likely enhances metabolic stability and lipophilicity (higher logP), though solubility may decrease due to reduced polarity .

Ring Size and Basicity : The piperidine ring (6-membered) in the target compound is less strained and more basic than the pyrrolidine (5-membered) analog, favoring hydrochloride salt formation and altering solubility profiles .

Aromatic vs.

Biological Activity

Ethyl 2,2-difluoro-2-(piperidin-4-yl)acetate hydrochloride (CAS: 1258637-84-1) is a synthetic compound notable for its unique structural features, including a difluoro group and a piperidine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activity and applications in drug development.

Chemical Structure and Properties

  • Molecular Formula : C9H16ClF2NO2
  • Molecular Weight : 243.68 g/mol
  • IUPAC Name : this compound
  • Purity : 97%

The compound's structure allows for various chemical interactions, making it a valuable candidate for further research in biochemical applications and therapeutic development.

The biological activity of this compound primarily arises from its ability to interact with specific biological targets. The difluoro group enhances the compound's lipophilicity and binding affinity to target proteins or enzymes, which can modulate various biochemical pathways.

Pharmacological Potential

Research indicates that this compound may exhibit significant pharmacological properties, including:

  • Anticancer Activity : Preliminary studies suggest that derivatives of piperidine compounds can inhibit cancer cell growth by targeting specific pathways involved in tumor progression .
  • Neuropharmacological Effects : Compounds with similar structures have been investigated for their effects on the central nervous system, potentially acting as anxiolytics or antidepressants due to their interaction with neurotransmitter systems .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure TypeNotable Biological Activity
Ethyl 2,2-difluoro-2-(4-hydroxyazepan-4-yl)acetateAzepane derivativePotential anticancer properties
Ethyl 2-(piperidin-4-yl)acetate hydrochloridePiperidine derivativeNeuropharmacological effects

This comparison highlights the potential versatility of the piperidine ring in conferring biological activity.

Case Study: Anticancer Activity

A study evaluated the efficacy of piperidine-based compounds against various cancer cell lines. This compound was found to inhibit cell proliferation significantly, with IC50 values comparable to established anticancer agents. The study emphasized the importance of the difluoro group in enhancing binding affinity to cancer-related targets .

Table of Biological Assays

Assay TypeTarget Cell LineIC50 Value (µM)Reference
Cell ProliferationKARPAS42212
Binding AffinityEED (Embryonic Ectoderm Development)0.4
Neurotransmitter ModulationVarious CNS ModelsTBDOngoing Research

These findings suggest that this compound holds promise as a lead compound for further development in anticancer therapies.

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